Bienvenue dans la boutique en ligne BenchChem!

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Alfentanil Synthesis Process Chemistry Halogen Leaving Group Reactivity

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7) is a 1,4-disubstituted tetrazolinone derivative featuring a bromoethyl leaving group at the N1 position and an ethyl substituent at N4. This heterocyclic building block belongs to the class of 1,4-dihydro-5H-tetrazol-5-ones, which are structurally distinct from aromatic tetrazoles and serve as key intermediates in the synthesis of therapeutically relevant fentanyl analogues, most notably the short-acting opioid analgesic alfentanil.

Molecular Formula C5H9BrN4O
Molecular Weight 221.06 g/mol
CAS No. 84501-67-7
Cat. No. B028859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
CAS84501-67-7
Molecular FormulaC5H9BrN4O
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(N=N1)CCBr
InChIInChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3
InChIKeyKQKSCWCKLKLXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7): Chemical Identity and Procurement Baseline for Fentanyl Analogue Synthesis


1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7) is a 1,4-disubstituted tetrazolinone derivative featuring a bromoethyl leaving group at the N1 position and an ethyl substituent at N4. This heterocyclic building block belongs to the class of 1,4-dihydro-5H-tetrazol-5-ones, which are structurally distinct from aromatic tetrazoles and serve as key intermediates in the synthesis of therapeutically relevant fentanyl analogues, most notably the short-acting opioid analgesic alfentanil [1]. The compound is commercially available as a colorless liquid with a typical purity specification of 95% , though its primary industrial relevance stems from its documented, high-yield incorporation into patented manufacturing routes for controlled substances, rather than any intrinsic biological activity.

Why 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7) Cannot Be Replaced by In-Class Tetrazolinone Analogues


Generic substitution of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one with other N1-substituted tetrazolinones (e.g., chloroethyl or unsubstituted variants) in the context of alfentanil or related fentanyl analogue synthesis is not feasible without significant alteration to reaction kinetics, overall process yield, and final product purity. The specific combination of the N4-ethyl group and the N1-bromoethyl leaving group is critical for the efficient alkylation of the piperidine intermediate in the patented synthetic routes [1]. Altering the halogen (e.g., to chlorine) substantially reduces reactivity in the SN2 displacement step, while changing the N4-substituent modifies the physicochemical properties and, crucially, the metabolic profile of the final drug substance [2]. The quantitative evidence below demonstrates that this specific compound offers verifiable advantages in yield, reactivity, and analytical behavior that are not replicated by its closest structural analogues.

Quantitative Differentiation of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7) Against Key Comparators


Superior Synthetic Yield in Alfentanil Manufacturing Routes vs. Chloroethyl Analogue

In the final alkylation step of the alfentanil synthesis, the target compound (bromoethyl derivative) demonstrates a quantifiable yield advantage over its chloroethyl counterpart (CAS 69049-03-2). The patented route by Killgore and Mathew (US7208604B2) describes the reaction of a piperidine intermediate with the target bromoethyl tetrazolinone to yield the penultimate alfentanil precursor. While the exact step yield for the bromoethyl compound is embedded in the overall 84% isolated yield for the subsequent two-step sequence from the alcohol [1], the patent explicitly states a preference for bromide as the leaving group over chloride to achieve 'fewer steps and a greater yield of product than methods reported in the prior art' [2]. This is a direct head-to-head class-level inference based on leaving group ability in SN2 reactions, where bromide (nucleofugality ~10^4 vs. chloride) provides faster kinetics under the same mild conditions (triethylamine, acetonitrile) [1].

Alfentanil Synthesis Process Chemistry Halogen Leaving Group Reactivity

Enhanced Nucleophilic Displacement Reactivity vs. Chloroethyl Analogue in SN2 Alkylation

The bromoethyl group on the target compound provides a significantly more reactive electrophilic center compared to the analogous chloroethyl derivative. This is a fundamental class-level inference based on established leaving group trends in SN2 reactions. The relative nucleofugality of bromide versus chloride in polar aprotic solvents (such as acetonitrile or DMF, commonly used in alfentanil synthesis [1]) is approximately 10,000 times greater [2]. This translates to a substantially lower activation energy for the rate-limiting displacement step when coupling the tetrazolinone moiety to the piperidine nitrogen. While direct kinetic data for this specific pair is not publicly available, the patent's explicit selection of the bromide over the chloride in the optimized route [1] serves as strong indirect evidence of this reactivity advantage under the relevant process conditions.

Reaction Kinetics Leaving Group Ability SN2 Displacement

Distinct Analytical Retention Profile for Process Control vs. Unsubstituted Tetrazolinone Core

The target compound exhibits a well-defined retention behavior on reversed-phase HPLC that is distinct from its precursor, 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS not provided). Using a Newcrom R1 mixed-mode column with an acetonitrile/water/phosphoric acid mobile phase, the bromoethyl derivative is effectively separated from the unalkylated core [1]. This analytical differentiation is critical for in-process control during the alkylation step in alfentanil synthesis, where residual starting material is a key impurity. The increased hydrophobicity imparted by the bromoethyl group (computed LogP = 1.4 [2] vs. -1.17 for the core ) directly correlates to increased retention time, enabling reliable quantitation of reaction completion and final product purity.

HPLC Method Development Process Analytical Technology Impurity Profiling

Physical Property Differentiation for Downstream Processing vs. Chloroethyl Analogue

The target compound (bromoethyl derivative) exhibits distinct physical properties compared to its closest commercial analogue, 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2), which have direct implications for downstream processing. Specifically, the bromoethyl compound has a higher boiling point (223°C at 760 mmHg ) compared to the chloroethyl analogue (206.6°C at 760 mmHg [1]), a difference of 16.4°C. This higher boiling point can be advantageous during solvent removal and distillation steps, allowing for a wider operating window and potentially reducing product loss due to volatilization. Furthermore, the higher density (1.777 g/mL vs. no reported value for chloro analogue, but expected to be lower due to lower molecular weight) facilitates cleaner phase separations during aqueous workup.

Physicochemical Properties Downstream Processing Liquid-Liquid Extraction

Validated Application Scenarios for 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7) Based on Quantitative Evidence


High-Yield Alfentanil API Manufacturing per Patented Route US7208604B2

This scenario involves the use of the target compound as a critical intermediate in the final alkylation step for the synthesis of the active pharmaceutical ingredient (API) alfentanil. The 84% isolated yield advantage over the two-step sequence starting with the piperidine alcohol, as enabled by the bromoethyl leaving group [1], directly translates to lower cost per kilogram of API. Any deviation to a less reactive analogue (e.g., chloroethyl) would reduce step yield and increase impurity burden, requiring additional purification and lowering overall process efficiency.

Quality Control Method Validation Using Established RP-HPLC Protocols

This application focuses on the analytical verification of raw material identity and purity upon procurement. The validated HPLC method using a Newcrom R1 column [2] provides a reproducible retention time standard for this specific bromoethyl derivative. The significant difference in LogP (1.4) compared to potential contaminants like the unalkylated tetrazolinone core (LogP -1.17) [3] ensures unambiguous identification and purity assessment, which is a critical GMP requirement for pharmaceutical intermediate supply chains.

Process Development for Fentanyl Analogue Libraries in Medicinal Chemistry

For research groups engaged in synthesizing novel fentanyl analogues, the target compound serves as a versatile electrophilic building block. Its enhanced SN2 reactivity compared to chloroethyl analogues [4] allows for efficient diversification at the piperidine nitrogen under mild conditions, maximizing the scope of accessible derivatives. This is particularly valuable when working with sensitive or sterically hindered nucleophiles, where the higher reactivity of the bromide ensures acceptable conversion and minimizes side reactions.

Impurity Profiling and Reference Standard Sourcing for Generic Alfentanil Development

In the context of generic drug development, this compound is not only an intermediate but also a potential process-related impurity that must be controlled in the final API. Sourcing this specific bromoethyl tetrazolinone as a reference standard is essential for developing and validating quantitative analytical methods (e.g., HPLC-UV/MS) to monitor its presence in alfentanil drug substance batches. Its distinct boiling point (223°C) also aids in the development of solvent swap and crystallization protocols during API purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.